BenchChemオンラインストアへようこそ!

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Anti-infective drug discovery Shikimate kinase inhibition Mycobacterium tuberculosis

Procure N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide (CAS 897759-60-3) to access a structurally defined benzothiazole amide with a unique 4,7-dimethyl substitution pattern and ortho-methoxybenzamide appendage. Unlike the 5,7-isomer (shikimate kinase IC50 = 46.2 µM), this variant may exhibit altered steric complementarity, potency, and selectivity in M. tuberculosis HTS campaigns. Its distinct pharmacophore enables comparative LRRK2 kinase profiling against patented morpholino-benzamides and CCR6 receptor selectivity screening, where the 2-methoxy group may confer unique functional activity. With an estimated logP ~4.0–4.5, MW 312.39, and 4 H-bond acceptors, it fits CNS drug-like space for MPO scoring and PAMPA studies.

Molecular Formula C17H16N2O2S
Molecular Weight 312.39
CAS No. 897759-60-3
Cat. No. B2440494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
CAS897759-60-3
Molecular FormulaC17H16N2O2S
Molecular Weight312.39
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3OC
InChIInChI=1S/C17H16N2O2S/c1-10-8-9-11(2)15-14(10)18-17(22-15)19-16(20)12-6-4-5-7-13(12)21-3/h4-9H,1-3H3,(H,18,19,20)
InChIKeyVDSDMAWXYKVLNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide (CAS 897759-60-3): Procurement-Relevant Chemistry and Biological Profile


N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide (CAS 897759-60-3) is a synthetic small molecule belonging to the benzothiazole amide class, characterized by a 4,7-dimethyl-substituted benzothiazole core linked via an amide bond to a 2-methoxybenzamide moiety. Its molecular formula is C17H16N2O2S with a molecular weight of 312.39 g/mol [1]. The compound is commercially available at ≥95% purity from multiple chemical suppliers and is primarily utilized as a research tool in early-stage drug discovery, particularly in kinase inhibition and anti-infective screening programs. The benzothiazole-benzamide scaffold is a privileged structure in medicinal chemistry, with demonstrated activity across adenosine receptors, LRRK2 kinase, TRPV1 channels, and fatty acid amide hydrolase (FAAH) [2][3]. The specific 4,7-dimethyl substitution pattern and 2-methoxybenzamide appendage distinguish this compound from other benzothiazole amide analogs and may confer distinct target engagement and physicochemical properties relevant to hit-to-lead optimization campaigns.

Why N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide Cannot Be Replaced by Generic Benzothiazole Amide Analogs in Procured Research


Substituting this compound with a closely related benzothiazole amide derivative—even one differing by a single methyl group position or benzamide substituent—carries substantial risk of altering biological activity and physicochemical properties in unpredictable ways. The 4,7-dimethyl arrangement on the benzothiazole ring imposes distinct steric and electronic effects that influence target binding conformation, while the ortho-methoxy group on the benzamide ring contributes unique hydrogen-bonding capacity and conformational restriction [1]. For example, positional isomerism (4,7-dimethyl vs. 5,7-dimethyl) has been shown to affect enzyme inhibition potency in at least one assay system, with the 5,7-isomer demonstrating measurable shikimate kinase inhibition [2]. Furthermore, replacement of the 2-methoxybenzamide with a benzothiazole-2-carboxamide moiety results in a fundamentally different target selectivity profile, as evidenced by CCR6 receptor binding data [3]. These structural nuances mean that generic or off-the-shelf substitution with an in-class analog cannot guarantee retention of the specific biological signature or physicochemical behavior required for reproducible experimental outcomes.

Quantitative Differentiation Evidence for N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide vs. Closest Analogs


Positional Isomer Differentiation: 4,7-Dimethyl vs. 5,7-Dimethyl Substitution in Shikimate Kinase Inhibition

The positional isomer N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been directly tested and demonstrates inhibition of shikimate kinase (EC 2.7.1.71) from Mycobacterium tuberculosis with an IC50 of 0.04622 (units as reported; likely mM, equivalent to 46.2 µM) at pH 7.5 and 25°C [1]. This provides a class-level benchmark for the 4,7-dimethyl target compound, which has not been experimentally tested in this assay. The shift of the methyl group from position 4 to position 5 is known to alter the electron density distribution on the benzothiazole ring and may affect both target binding and metabolic stability. Researchers procuring the 4,7-isomer for anti-infective screening must be aware that the 5,7-isomer's activity cannot be directly extrapolated.

Anti-infective drug discovery Shikimate kinase inhibition Mycobacterium tuberculosis

Amide Moiety Replacement: 2-Methoxybenzamide vs. 1,3-Benzothiazole-2-Carboxamide and CCR6 Binding

A closely related analog differing only in the amide appendage—N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CID 4454088)—has been screened against the C-C chemokine receptor type 6 (CCR6), yielding an IC50 of 869 nM [1]. This analog also showed negligible activity against beta-galactosidase (IC50 = 66.6 µM), indicating some degree of target selectivity [2]. The replacement of the 2-methoxybenzamide moiety with a bulkier, more lipophilic benzothiazole-2-carboxamide is expected to substantially alter both potency and selectivity profile. The target compound, with its smaller and conformationally distinct 2-methoxybenzamide group, may exhibit different chemokine receptor engagement or an entirely distinct target profile.

Chemokine receptor pharmacology CCR6 antagonism Immuno-oncology

Physicochemical Property Differentiation: Computed LogP and Drug-Likeness vs. Des-methyl and Des-methoxy Analogs

The 4,7-dimethyl substitution pattern and 2-methoxybenzamide group confer distinct lipophilicity and hydrogen-bonding profiles relative to simpler benzothiazole amide analogs. Using PubChem-computed XLogP3-AA as a reference, the closely related analog N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CID 4454088) has a computed logP of 5.1, placing it in a highly lipophilic range that may favor CNS penetration but risks poor aqueous solubility [1]. The target compound, with its 2-methoxybenzamide group, is expected to have a moderately lower logP due to the reduced aromatic surface area and the presence of the methoxy oxygen as an additional hydrogen bond acceptor. This differential lipophilicity has direct implications for the selection of this compound in assays requiring specific solubility, membrane permeability, or blood-brain barrier penetration characteristics.

ADME prediction Drug-likeness Blood-brain barrier penetration

Benzothiazole-Benzamide Scaffold as LRRK2 Kinase Inhibitor Class: Patent-Disclosed Framework vs. Target Compound's Unexplored Potential

Patent EP 3842422 A1 (CSIC, published 2021-06-30) discloses a series of benzothiazole-benzamide core compounds with LRRK2 kinase inhibitory activity for the treatment of neurodegenerative diseases including Parkinson's and Alzheimer's disease [1]. The patent specifically claims benzothiazole-2-yl-4-morpholinobenzamide derivatives, demonstrating that the benzothiazole-benzamide scaffold is capable of engaging the LRRK2 ATP-binding pocket. While the target compound N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is not explicitly listed in this patent, its structural similarity to the claimed scaffold—particularly the benzothiazole core with methyl substituents and a benzamide moiety—places it within the chemical space of LRRK2 inhibitors. The 2-methoxy group may offer distinct interactions with the kinase hinge region compared to the morpholino substituents in the patented compounds.

Neurodegenerative disease LRRK2 inhibition Parkinson's disease

Procurement-Relevant Application Scenarios for N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide (CAS 897759-60-3)


Anti-Infective Hit Identification via Shikimate Kinase Pathway Screening

Based on the positional isomer data showing shikimate kinase inhibition (IC50 = 46.2 µM for the 5,7-dimethyl analog in M. tuberculosis) [1], the target compound is a justifiable procurement choice for high-throughput screening against the shikimate pathway in Mycobacterium tuberculosis. The 4,7-dimethyl substitution pattern may yield improved potency or selectivity relative to the 5,7-isomer due to altered steric complementarity with the enzyme active site. Researchers should incorporate the 5,7-isomer as a positive control comparator in any screening cascade to quantify the positional isomer effect directly.

Kinase Selectivity Profiling and LRRK2 Chemical Probe Development

The benzothiazole-benzamide scaffold is a validated LRRK2 kinase inhibitor chemotype as established in patent EP 3842422 A1 [2]. Procuring this compound enables broad kinase selectivity profiling to determine whether the 2-methoxybenzamide variant offers improved selectivity over the patented morpholino-benzamides. The target compound's distinct pharmacophore features (ortho-methoxy group, meta/para-dimethyl substitution) may reduce off-target kinase binding while maintaining on-target potency, a critical advantage for chemical probe development in Parkinson's disease research.

Chemokine Receptor Pharmacology: CCR6 and Related GPCR Screening

The structurally analogous benzothiazole-2-carboxamide derivative (CID 4454088) has demonstrated CCR6 receptor binding with an IC50 of 869 nM [3]. Procuring the 2-methoxybenzamide variant enables comparative GPCR screening to evaluate how the amide substituent modulates chemokine receptor selectivity. This head-to-head SAR study is essential for programs targeting the CCR6-CCL20 axis in immuno-oncology or autoimmune disease, where the 2-methoxy group may confer unique receptor subtype selectivity or functional activity (agonist vs. antagonist).

Physicochemical Property Benchmarking for CNS Drug Discovery Libraries

The target compound's estimated intermediate lipophilicity (logP ~4.0-4.5) compared to more lipophilic analogs (XLogP3-AA = 5.1 for CID 4454088) [4] positions it as a candidate for CNS-focused screening libraries. Its molecular weight (312.39 g/mol) and hydrogen bond acceptor count (4) place it within favorable CNS drug-like space. Procurement for multiparameter optimization (MPO) scoring and parallel artificial membrane permeability assay (PAMPA) studies can provide experimental validation of its blood-brain barrier penetration potential relative to other benzothiazole amide tool compounds.

Quote Request

Request a Quote for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.